molecular formula C8H4F4O2 B1298548 2-Fluoro-6-(trifluoromethyl)benzoic acid CAS No. 32890-94-1

2-Fluoro-6-(trifluoromethyl)benzoic acid

Cat. No. B1298548
CAS RN: 32890-94-1
M. Wt: 208.11 g/mol
InChI Key: LNARMXLVVGHCRP-UHFFFAOYSA-N
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Description

2-Fluoro-6-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound that is part of a broader class of chemicals with varying degrees of fluorination, which can significantly alter their chemical and physical properties. The presence of fluorine atoms in the molecular structure can lead to unique interactions and reactivity patterns, making these compounds of interest in various fields, including materials science and sensor technology .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine or trifluoromethyl groups into the aromatic ring. For instance, the synthesis of soluble fluoro-polyimides includes the use of a fluorine-containing aromatic diamine, which is obtained by coupling reactions involving fluorinated benzene derivatives . Similarly, the synthesis of fluorescent probes involves two-step procedures starting from benzazoles with pentafluorophenyl groups . The synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate demonstrates the use of fluorine gas for the direct fluorination of aromatic substrates .

Molecular Structure Analysis

The molecular structure of fluorinated benzoic acids has been extensively studied using spectroscopic methods and density functional theory (DFT) calculations. These studies provide insights into the optimized geometry, vibrational frequencies, and potential energy distributions of the molecules . The introduction of fluorine atoms can lead to changes in bond lengths and angles compared to non-fluorinated benzoic acids, as well as shifts in vibrational frequencies due to the strong electronegativity of fluorine .

Chemical Reactions Analysis

Fluorinated aromatic compounds can participate in various chemical reactions, including electrophilic aromatic substitution facilitated by reagents like 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate . The presence of fluorine can also influence the reactivity of the carboxylic acid group, as seen in the synthesis of polyimides . Additionally, the fluorophenol moiety in fluorescent probes exhibits high acidity, which is crucial for their sensitivity to pH changes and selectivity in metal cation sensing .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzoic acids are characterized by their excellent thermal stability, low moisture absorption, and high hygrothermal stability, as observed in fluoro-polyimides . The vibrational spectral analysis and DFT calculations reveal the chemical activity of the molecules, their stability arising from hyper-conjugative interactions, and charge delocalization . The hyperpolarizability values and molecular electrostatic potential plots provide further information on the electronic properties and sites for potential electrophilic or nucleophilic attacks .

Scientific Research Applications

Metabolism and Pharmacokinetics

An extensive study on substituted benzoic acids, including 2-Fluoro-6-(trifluoromethyl)benzoic acid, revealed their metabolic fate in rats. The study focused on understanding the physicochemical properties that influence metabolism, providing insights into enzyme active sites involved in benzoate metabolism (Ghauri et al., 1992).

Synthetic Chemistry Applications

  • Directed Lithiation : Research has demonstrated the directed lithiation of unprotected benzoic acids, including derivatives like 2-Fluoro-6-(trifluoromethyl)benzoic acid, which is crucial for the synthesis of ortho-substituted products (Bennetau et al., 1995).
  • Regiochemical Functionalization : The compound has been used in studies focusing on the regiochemical functionalization of aromatic substrates, offering a range of new building blocks for testing therapeutic or pesticidal activity (Schlosser, 2005).

Safety And Hazards

2-Fluoro-6-(trifluoromethyl)benzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

2-fluoro-6-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-5-3-1-2-4(8(10,11)12)6(5)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNARMXLVVGHCRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350793
Record name 2-Fluoro-6-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-(trifluoromethyl)benzoic acid

CAS RN

32890-94-1
Record name 2-Fluoro-6-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32890-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-(trifluoromethyl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-(trifluoromethyl)benzoic acid
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Synthesis routes and methods

Procedure details

A mixture of 3-fluorobenzotrifluoride (25.0 g, 0.15 mol) in tetrahydrofuran (200 ml) was cooled to -78° C. in a dry ice/acetone bath under nitrogen atmosphere. To this solution was added dropwise with rapid stirring N-butyl lithium (1.6M, 95.2 ml) at such rate that the temperature did not exceed -60° C. When the addition was complete, the mixture was allowed to stir at -78° C. for an additional five hours. The mixture was then poured over a slurry of dry ice/ether and allowed to come to room temperature. The solvent was removed by evaporation under reduced pressure to obtain a white solid residue. This solid was dissolved in a minimum amount of water, the solution was extracted with diethyl ether (2×100 ml) and the aqueous phase was acidified to pH 2 with dilute hydrochloric acid. An oil formed and this was dissolved in diethyl ether; the solution was washed several times with water and dried over magnesium sulfate. The solvent was removed by evaporation under reduced pressure to give a white solid. NMR analysis indicated this product was a mixture of the title compound and an isomer. A yield of 15.6 g (50 percent of theory) was obtained.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
N-butyl lithium
Quantity
95.2 mL
Type
reactant
Reaction Step Two
Name
dry ice ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
F Mongin, C Curty, E Marzi… - … : Online Journal of …, 2015 - pdfs.semanticscholar.org
2-, 3-and 4-substituted fluorobenzenes and 5-substituted 1, 3-difluorobenzenes were metalated with sec-butyllithium (LIS) and with lithium 2, 2, 6, 6-tetramethylpiperidide (LiTMP) under …
Number of citations: 17 pdfs.semanticscholar.org
T Akama, C Dong, C Virtucio, YR Freund… - Bioorganic & medicinal …, 2013 - Elsevier
… Synthesis of 3-chloro-2-fluoro-N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)-6-(trifluoromethyl)benzamide (1q): A solution of 3-chloro-2-fluoro-6-trifluoromethyl-benzoic acid (25.0 …
Number of citations: 26 www.sciencedirect.com
F Liang, Z Huang, SY Lee, J Liang, MI Ivanov… - Journal of Biological …, 2003 - ASBMB
Yersinia are causative agents in human diseases ranging from gastrointestinal syndromes to Bubonic Plague. There is increasing risk of misuse of infectious agents, such as Yersinia …
Number of citations: 106 www.jbc.org
M Schlosser, G Katsoulos, S Takagishi - 1990 - infoscience.epfl.ch
When treated with the superbasic mixt. of butyllithium and potassium tert-butoxide, fluorobenzene, difluorobenzenes, fluoro (trifluoromethyl) benzenes,(trifluoromethyl) benzene and bis (…
Number of citations: 40 infoscience.epfl.ch
A Palani, S Shapiro, H Josien, T Bara… - Journal of medicinal …, 2002 - ACS Publications
We previously reported the discovery of 4-[(Z)-(4-bromophenyl)(ethoxyimino)methyl]-1‘-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4‘-methyl-1,4‘-bipiperidine N-oxide 1 (SCH 351125) as an …
Number of citations: 105 pubs.acs.org
S Mayr, M Marin-Luna, H Zipse - The Journal of Organic …, 2021 - ACS Publications
Relative rates for the Lewis base-mediated acylation of secondary and primary alcohols carrying large aromatic side chains with anhydrides differing in size and electronic structure …
Number of citations: 6 pubs.acs.org

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